molecular formula C23H25ClN4O3 B2532688 N-(5-chloro-2-methoxyphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide CAS No. 1251593-81-3

N-(5-chloro-2-methoxyphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Cat. No.: B2532688
CAS No.: 1251593-81-3
M. Wt: 440.93
InChI Key: VKTBFJZGELOORC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pre-clinical research. This molecule is characterized by a 1,2,4-oxadiazole heterocycle, a privileged scaffold renowned for its wide range of biological activities and its utility in drug discovery. The 1,2,4-oxadiazole moiety is incorporated into a piperidine-based structure, creating a complex pharmacophore designed for targeted interaction with biological systems. Compounds featuring the 1,2,4-oxadiazole ring have been extensively investigated for their anticancer potential, with demonstrated mechanisms of action that include the inhibition of critical enzymes such as thymidylate synthase, histone deacetylase (HDAC), and telomerase . Furthermore, structurally related oxadiazole derivatives have shown promise as agents for controlling phytopathogenic fungi in agricultural research . The molecular architecture of this acetamide derivative suggests potential for similar applications, making it a valuable candidate for researchers exploring new therapeutic or agrochemical leads. Its mechanism is hypothesized to involve selective targeting of enzymatic pathways or protein receptors, although specific target validation for this precise molecule is required. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers can rely on its documented high purity and quality for their critical experiments.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O3/c1-15-3-5-16(6-4-15)22-26-23(31-27-22)17-9-11-28(12-10-17)14-21(29)25-19-13-18(24)7-8-20(19)30-2/h3-8,13,17H,9-12,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTBFJZGELOORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, cytotoxic effects on cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC23_{23}H25_{25}ClN4_{4}O3_{3}
Molecular Weight440.9 g/mol
CAS Number1251593-81-3

The structure includes a chloro-substituted methoxyphenyl group and a piperidine moiety linked to an oxadiazole ring, which is known for its diverse biological activities.

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and modulation of signaling pathways involved in cell proliferation and apoptosis. The oxadiazole ring is particularly noted for its ability to interact with various molecular targets, potentially disrupting critical cellular functions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity Tests : In vitro evaluations against various cancer cell lines demonstrated significant cytotoxic effects. For example:
    • MCF-7 (breast cancer) : IC50_{50} values were observed in the micromolar range, indicating effective inhibition of cell growth.
    • U-937 (monocytic leukemia) : Similar cytotoxic activity was noted, suggesting broad-spectrum anticancer properties.
  • Apoptosis Induction : Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner. Western blot analysis showed increased expression of p53 and cleaved caspase-3 in treated cells, indicating activation of apoptotic pathways .

Selectivity and Potency

Comparative studies with other oxadiazole derivatives have shown that the compound exhibits higher selectivity towards cancerous cells over normal cells, with minimal toxicity at therapeutic doses. This selectivity is crucial for developing effective cancer therapies that spare healthy tissues.

Case Studies and Research Findings

Several research articles have documented the biological activity of similar oxadiazole derivatives:

  • A study published in MDPI reported that derivatives of 1,2,4-oxadiazole showed enhanced cytotoxicity against leukemia cell lines compared to traditional chemotherapeutics like doxorubicin .
  • Another investigation into oxadiazole-based compounds demonstrated their ability to selectively inhibit carbonic anhydrases associated with cancer progression at nanomolar concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Cores

Compound from :

N-(5-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

  • Molecular Weight : 440.93 g/mol.
  • Key Differences :
    • Substituents : The phenyl group has a methyl (vs. methoxy) at the 2-position, and the oxadiazole is substituted with 4-methoxyphenyl (vs. p-tolyl).
    • logP : 5.221, indicating higher lipophilicity than the target compound.
  • The p-tolyl substituent (methyl at para position) in the target compound offers stronger hydrophobic interactions than 4-methoxyphenyl .
Compound from :

N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

  • Key Differences: Replaces the 1,2,4-oxadiazole with a pyridazinone ring.
  • Implications: The ketone in pyridazinone introduces hydrogen-bond acceptor capacity, which may alter solubility and metabolic stability compared to the oxadiazole’s electron-deficient aromatic system .

Analogues with Alternative Heterocycles

Thiazole Derivatives () :

2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 13)

  • Molecular Weight : 422.54 g/mol.
  • Key Differences :
    • Heterocycle : Thiazole replaces oxadiazole.
    • Linker : Piperazine (vs. piperidine).
  • Implications : Thiazole’s sulfur atom may engage in hydrophobic interactions or π-stacking, while the piperazine linker (more basic than piperidine) could influence solubility and pharmacokinetics. These compounds are reported as matrix metalloproteinase (MMP) inhibitors , suggesting a different biological target compared to the oxadiazole-containing target compound .
Triazole Derivatives () :

N-(5-Chloro-2-methylphenyl)-2-((4-ethyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

  • Key Differences : Uses a 1,2,4-triazole core with a sulfanyl linker.
  • The sulfanyl group may increase metabolic susceptibility compared to the oxadiazole’s stability .

Analogues with Modified Substitutions

Compound from :

2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide

  • Key Differences: Incorporates a dihydrothienopyridine fused ring system.
  • This compound is theorized to target lipoxygenase, highlighting how substituent variations redirect biological activity .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP Biological Target/Activity Reference
Target Compound 1,2,4-Oxadiazole p-Tolyl, 5-chloro-2-methoxyphenyl 440.9 N/A Undisclosed (Potential enzyme inhibitor)
N-(5-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-oxadiazol-5-yl]piperidinyl}acetamide 1,2,4-Oxadiazole 4-Methoxyphenyl, 5-chloro-2-methylphenyl 440.93 5.221 Not specified
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide Thiazole Piperazine, p-Tolyl 422.54 N/A MMP inhibition
N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazinyl]acetamide Pyridazinone 4-Methoxyphenyl 433.86 N/A Undisclosed
N-(5-Chloro-2-methylphenyl)-2-((4-ethyl-5-(2-pyridyl)triazol-3-yl)thio)acetamide 1,2,4-Triazole Pyridinyl, Sulfanyl 430.92 N/A Antimicrobial (Theorized)

Key Findings and Implications

Heterocycle Impact : The 1,2,4-oxadiazole in the target compound provides metabolic stability and electron-deficient aromaticity, favoring interactions with enzymes or receptors. Thiazole or triazole analogues exhibit altered binding profiles due to differences in hydrogen-bonding capacity .

Substituent Effects: p-Tolyl vs. Piperidine vs. Piperazine: Piperidine’s lower basicity may reduce off-target interactions compared to piperazine-containing compounds .

Biological Activity: Structural variations correlate with divergent biological targets (e.g., MMP inhibition in thiazoles vs. theorized lipoxygenase activity in dihydrothienopyridine hybrids) .

Q & A

How can researchers optimize the synthesis of N-(5-chloro-2-methoxyphenyl)acetamide derivatives with oxadiazole-piperidine moieties?

Basic Research Question
Methodological Answer:
Synthesis optimization often involves cyclization reactions with substituted hydrazides. For example, phosphorous oxychloride (POCl₃) at 120°C is a common reagent for cyclizing hydrazides into 1,3,4-oxadiazoles . Key steps include:

  • Precursor preparation : React 5-chloro-2-methoxyphenyl derivatives with hydrazide intermediates.
  • Cyclization : Use POCl₃ to form the oxadiazole ring under reflux conditions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., pet-ether) improves yields .
    Critical Parameters : Reaction time (4–12 hours), stoichiometric ratios (1:1 for hydrazide and POCl₃), and inert atmosphere (N₂) to prevent oxidation.

What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Basic Research Question
Methodological Answer:

  • FTIR : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide, C-O-C stretch at ~1250 cm⁻¹ for oxadiazole) .
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm), piperidine protons (δ 1.5–3.5 ppm), and methoxy groups (δ ~3.8 ppm) .
  • X-ray Crystallography : Resolve the 3D structure, confirming bond lengths (e.g., C-N in oxadiazole: ~1.30–1.35 Å) and dihedral angles between aromatic rings .
    Data Table :
TechniqueKey Peaks/ParametersPurpose
FTIR1650 cm⁻¹ (C=O)Confirm acetamide
¹H NMRδ 3.8 ppm (OCH₃)Validate methoxy
X-rayBond angles <5° deviationStructural fidelity

How can computational methods predict the biological activity of this compound?

Advanced Research Question
Methodological Answer:

  • PASS Algorithm : Predicts potential targets (e.g., lipoxygenase inhibition) based on structural analogs .
  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., COX-2). Key parameters:
    • Grid box centered on the active site (coordinates: x=15, y=10, z=10).
    • Affinity scores ≤-7.0 kcal/mol indicate strong binding .
  • HOMO-LUMO Analysis : Calculate energy gaps (e.g., ΔE = 4.5 eV) to assess reactivity and charge transfer potential .

What strategies address contradictions in experimental vs. computational data for this compound?

Advanced Research Question
Methodological Answer:

  • FTIR vs. DFT : Discrepancies in vibrational frequencies (e.g., C=O stretch) may arise from solvent effects. Re-run DFT simulations with implicit solvent models (e.g., PCM) .
  • Biological Activity : If in vitro assays contradict docking predictions, validate target specificity via:
    • Kinetic Studies : Measure IC₅₀ values against related enzymes.
    • Selectivity Screening : Test against off-target receptors (e.g., EGFR, COX-1) .

How can researchers design SAR studies for analogs of this compound?

Advanced Research Question
Methodological Answer:

  • Core Modifications :
    • Piperidine Ring : Replace with morpholine to assess steric effects.
    • Oxadiazole : Substitute with 1,2,4-triazole to evaluate electronic impacts.
  • Substituent Analysis :
    • p-Tolyl Group : Replace with electron-withdrawing groups (e.g., -CF₃) to study hydrophobic interactions .
      Experimental Workflow :

Synthesize 10–15 analogs with systematic substitutions.

Test in parallel assays (e.g., enzymatic inhibition, cytotoxicity).

Apply QSAR models (e.g., CoMFA) to correlate structure with activity .

What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Advanced Research Question
Methodological Answer:

  • Purification : Column chromatography is impractical for large batches. Switch to recrystallization (solvent: ethanol/water) or centrifugal partition chromatography .
  • Yield Optimization : Use flow chemistry for cyclization steps (residence time: 30 minutes, T=120°C) to improve reproducibility .

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